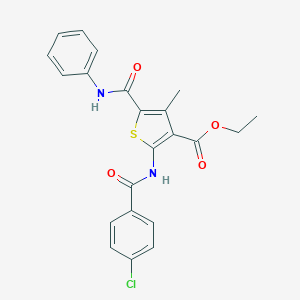![molecular formula C19H19BrN2O2 B394126 1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenyl-1-ethanone](/img/structure/B394126.png)
1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenyl-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenyl-1-ethanone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenyl-1-ethanone typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with phenylhydrazine to form the pyrazoline ring. The final step involves the acetylation of the pyrazoline derivative to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and reduced pyrazoline derivatives.
Substitution: Formation of substituted pyrazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenyl-1-ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal strains, making it a candidate for further research in antimicrobial drug development.
Medicine
In medicinal chemistry, the compound is being explored for its potential anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets in the body makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications in these fields.
Wirkmechanismus
The mechanism of action of 1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenyl-1-ethanone involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- 2-(4-bromophenyl)acetic acid
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl
Uniqueness
Compared to similar compounds, 1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenyl-1-ethanone stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C19H19BrN2O2 |
|---|---|
Molekulargewicht |
387.3g/mol |
IUPAC-Name |
1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-17-13-19(24,15-8-10-16(20)11-9-15)22(21-17)18(23)12-14-6-4-3-5-7-14/h3-11,24H,2,12-13H2,1H3 |
InChI-Schlüssel |
ADTFFEIVZRTKAD-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(C1)(C2=CC=C(C=C2)Br)O)C(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
CCC1=NN(C(C1)(C2=CC=C(C=C2)Br)O)C(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-4-(4-methoxyphenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile](/img/structure/B394047.png)
![4-tert-butyl-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394048.png)
![Ethyl 5-(anilinocarbonyl)-2-[(4-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B394050.png)
![4-tert-butyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394051.png)

![2-Amino-4-(3-bromophenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile](/img/structure/B394053.png)



![4-tert-butyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B394060.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B394061.png)
![4-tert-butyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394062.png)
![4-tert-butyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394064.png)
